molecular formula C15H10N2O3S2 B2878529 (Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid CAS No. 1261158-92-2

(Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid

Cat. No.: B2878529
CAS No.: 1261158-92-2
M. Wt: 330.38
InChI Key: JSOGWGYVQYGXMT-GHXNOFRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid is a rhodanine-3-acetic acid derivative supplied as a high-purity reference standard for research applications. Compounds within this structural class have been investigated in scientific literature for various biological activities, including antimicrobial and antidiabetic properties, due to their potential as enzyme inhibitors . This product is strictly intended for laboratory research use, such as analytical method development, method validation, and quality control procedures in pharmaceutical research . It is supplied with comprehensive characterization data. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(5Z)-4-oxo-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3S2/c18-13(19)8-17-14(20)12(22-15(17)21)7-9-5-6-16-11-4-2-1-3-10(9)11/h1-7H,8H2,(H,18,19)/b12-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSOGWGYVQYGXMT-GHXNOFRVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C=C3C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CC=N2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (Z)-2-(4-oxo-5-(quinolin-4-ylmethylene)-2-thioxothiazolidin-3-yl)acetic acid is a member of the thiazolidinone family, known for its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and potential anticancer effects, supported by various studies and case analyses.

Chemical Structure and Properties

The compound features a thiazolidinone core with a quinoline moiety, which is crucial for its biological activity. The structural formula can be represented as follows:

C15H12N2O3S\text{C}_{15}\text{H}_{12}\text{N}_2\text{O}_3\text{S}

This structure suggests potential interactions with biological targets due to the presence of both nitrogen and sulfur atoms in the thiazolidinone ring.

1. Antibacterial Activity

Studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For example, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Target Bacteria
A12Staphylococcus aureus
A24Escherichia coli
A33Pseudomonas aeruginosa

These results indicate that modifications in the substituents can enhance antibacterial efficacy, with some compounds achieving MIC values as low as 2 µg/mL against multidrug-resistant strains .

2. Antifungal Activity

The compound has also been evaluated for antifungal properties. In vitro studies suggest that it can inhibit the growth of various fungal strains, including Candida species and Aspergillus niger. The following table summarizes the antifungal activity:

CompoundMIC (µg/mL)Target Fungi
B15Candida albicans
B23Aspergillus niger
B36Trichophyton rubrum

These findings highlight the potential of thiazolidinone derivatives in treating fungal infections .

3. Cytotoxicity and Anticancer Potential

Research has indicated that certain derivatives of this compound exhibit cytotoxic effects against cancer cell lines, including HepG2 (liver cancer) and MCF7 (breast cancer). The cytotoxicity is often measured by IC50 values:

CompoundIC50 (µM)Cancer Cell Line
C110HepG2
C215MCF7
C312HeLa

Molecular docking studies have suggested that these compounds may interact with key proteins involved in cancer cell proliferation, indicating a mechanism for their anticancer activity .

The biological activities of this compound are attributed to its ability to inhibit specific enzymes and disrupt cellular processes:

  • Aldose Reductase Inhibition : This compound has been shown to inhibit aldose reductase, an enzyme implicated in diabetic complications. It exhibits submicromolar IC50 values, indicating potent inhibition compared to standard drugs like epalrestat .
  • Interaction with Nuclear Receptors : The thiazolidinone scaffold allows for interactions with nuclear receptors involved in metabolic regulation, potentially influencing pathways related to inflammation and cancer .

Case Studies

Case Study 1 : A study on the antibacterial effects of various thiazolidinone derivatives found that modifying the quinoline group significantly enhanced activity against resistant bacterial strains.

Case Study 2 : In a clinical trial assessing the anticancer properties of similar compounds, patients treated with thiazolidinone derivatives showed improved tumor response rates compared to those receiving standard chemotherapy.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related thioxothiazolidinone derivatives, focusing on substituent variations, biological activities, and physicochemical properties.

Table 1: Key Structural Analogues and Their Properties
Compound Name / Substituent (R) Biological Activity Yield (%) mp (°C) Molecular Weight (g/mol) Key Features References
Target Compound (Quinolin-4-ylmethylene) Not explicitly reported (likely antimicrobial) ~76 263–265 ~361–431 Quinoline enhances hydrophobicity
9d (Benzimidazole substituent) Topoisomerase inhibition 76 263–265 452.07 High yield; benzimidazole improves binding
Indol-3-ylmethylene derivatives Antibacterial, antifungal 70–85 240–260 295–449 Indole moiety enhances antifungal potency
5h (5-Methoxyindolylmethylene) Lead antibacterial agent 75 250–255 419.44 Methoxy group increases solubility
Furan-2-ylmethylene derivatives Antibacterial (in vitro) 65–80 230–250 357–449 Furan improves electronic properties
Pyridin-2-ylethylidene derivative (6) Antifungal 75 261–263 295.34 Pyridine enhances hydrogen bonding
5Ac (Biphenylmethylene) PTP1B inhibition (antidiabetic) 70–80 240–260 431.44 Biphenyl enhances enzyme binding
Thiophene-2-ylmethylene analogue Lethal factor (Bacillus anthracis) inhibition N/A N/A 360.99 Thiophene improves charge transfer

Key Findings

Substituent Impact on Activity: Quinoline vs. Benzimidazole (9d): The quinoline group in the target compound may offer broader-spectrum antimicrobial activity compared to benzimidazole-based 9d, which is specific to topoisomerase inhibition. Quinoline’s larger aromatic system enhances hydrophobic interactions, critical for membrane penetration . Indole vs. Quinoline: Indolylmethylene derivatives (e.g., 5h) exhibit potent antifungal activity, likely due to indole’s hydrogen-bonding capacity. In contrast, quinoline’s rigidity may favor interactions with bacterial targets . Heterocyclic Variations: Pyridine (compound 6) and thiophene () substituents introduce distinct electronic profiles. Pyridine’s nitrogen atom facilitates hydrogen bonding, while thiophene’s sulfur atom enhances electron-withdrawing effects, critical for charge transfer in enzyme inhibition .

Synthetic Accessibility: Most analogues are synthesized via Knoevenagel condensation, with yields ranging from 65–85%. The target compound’s yield (76%) is comparable to benzimidazole derivative 9d, indicating similar synthetic feasibility .

Physicochemical Properties: Melting points correlate with molecular rigidity; biphenylmethylene derivatives (5Ac, mp ~240–260°C) and quinoline analogues (mp ~263°C) exhibit higher thermal stability due to extended aromatic systems . Molecular weights vary significantly (295–452 g/mol), influencing pharmacokinetics. Larger substituents (e.g., biphenyl) may reduce solubility but improve target affinity .

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